![molecular formula C8H8ClF3N2O B1438823 2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride CAS No. 1171649-27-6](/img/structure/B1438823.png)
2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride
Overview
Description
2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride, also known as 5-methyl-3-trifluoromethyl-pyrazol-1-yl propionyl chloride, is a synthetic organic compound used in the synthesis of pharmaceuticals and other compounds. It is a colorless, volatile liquid with a pungent odor. It is soluble in many common organic solvents and is relatively stable under normal conditions.
Scientific Research Applications
Synthesis and Structural Assignment
- A study described the synthesis of new series of compounds via ANRORC rearrangement, leading to the creation of derivatives with trifluoromethyl and methyl groups, which are structurally assigned through NMR, MS, X-ray, and DFT calculations (Bonacorso et al., 2013).
Heterocyclic Compound Synthesis
- Research on the synthesis of pyrazoles with functionalized side chains attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5 has been reported, illustrating a versatile method for creating ligands with potential applications in various fields (Grotjahn et al., 2002).
Organocatalysis
- The in situ generation of trityl carbocation as a homogeneous organocatalyst was demonstrated to efficiently catalyze the condensation of specific compounds under mild and solvent-free conditions, yielding high to excellent yields in short reaction times (Zare et al., 2014).
Novel Materials Development
- A study on Pt(II) complexes with pyrazole chelates explored their photophysical properties, mechanoluminescence, and application in OLEDs, showing distinct packing arrangements within crystal lattices and potential for creating high-efficiency lighting solutions (Huang et al., 2013).
Anti-TMV Activity
- Novel bis-pyrazole compounds were synthesized and tested for their biological activity against tobacco mosaic virus (TMV), demonstrating the potential for developing effective anti-viral agents (Zhang et al., 2012).
properties
IUPAC Name |
2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O/c1-4-3-6(8(10,11)12)13-14(4)5(2)7(9)15/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGIOXBFCDCYNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-3-trifluoromethyl-pyrazol-1-YL)-propionyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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